

Application Notes & Protocols for Multi-Component Synthesis of Trisubstituted Hydroxylamines

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Compound of Interest

Compound Name:	<i>O-(tert-Butyldimethylsilyl)hydroxylamine</i>
Cat. No.:	B1309327

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Audience: Researchers, scientists, and drug development professionals.

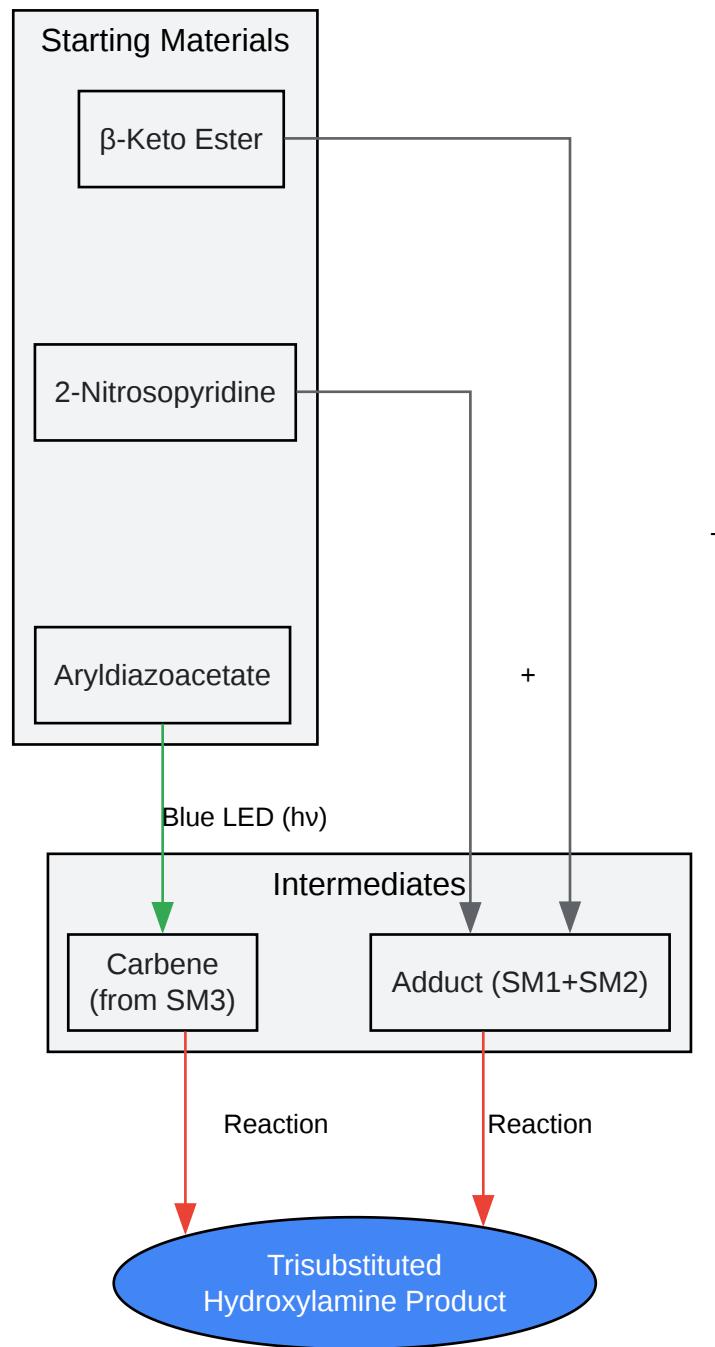
Introduction: Trisubstituted hydroxylamines are valuable structural motifs in medicinal chemistry and drug discovery, prized for their unique physicochemical properties such as low basicity and stability.^{[1][2]} Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing these complex molecules from simple, readily available starting materials in a single step. This document provides detailed protocols for two distinct and effective MCRs for the synthesis of N,N,O-trisubstituted hydroxylamines.

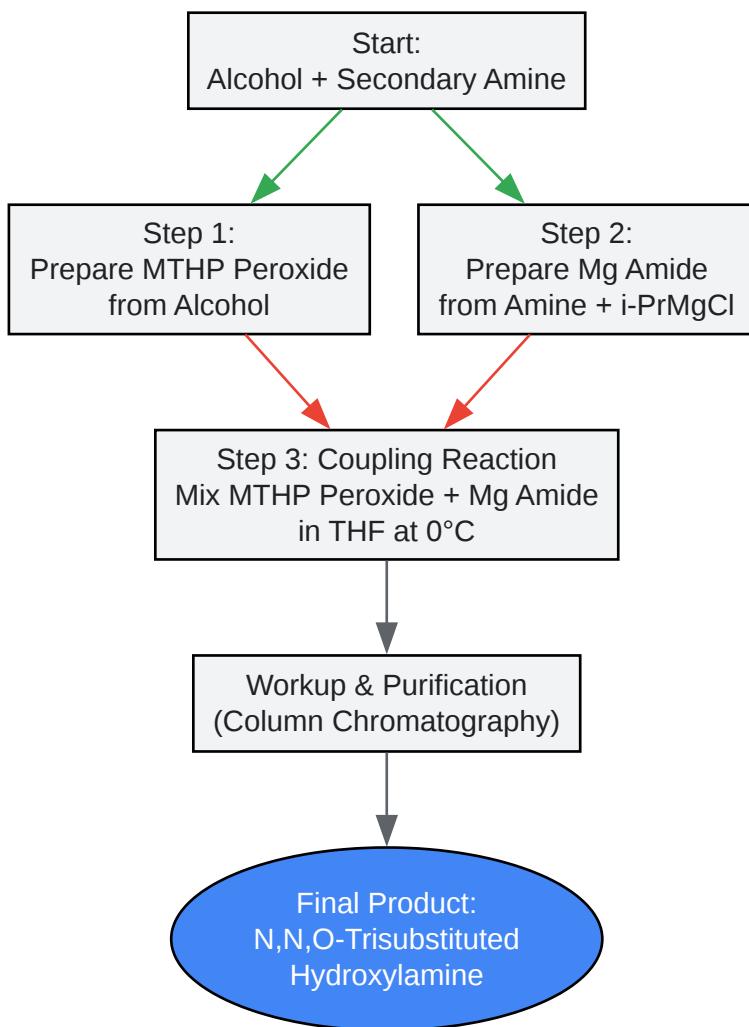
Application Note 1: Visible Light-Promoted Three-Component Synthesis

This protocol describes a green and efficient method for the synthesis of functionalized trisubstituted hydroxylamines from a β -keto ester, 2-nitrosopyridine, and an aryl diazoacetate.^[3] The reaction is promoted by visible light (blue LEDs) and proceeds without the need for any additional catalysts or additives, offering a sustainable approach to complex molecule synthesis.^[4] Interestingly, the choice of solvent—dichloromethane (CH_2Cl_2) versus tetrahydrofuran (THF)—can selectively determine the final product structure.^[5]

Reaction Principle and Mechanism

The reaction proceeds via the photolytic generation of a carbene from the aryldiazoacetate.^[5] In a non-coordinating solvent like CH_2Cl_2 , this carbene is quenched by an adduct formed between the β -keto ester and 2-nitrosopyridine, leading to the direct formation of the trisubstituted hydroxylamine. In a coordinating solvent like THF, the carbene first reacts with the solvent to form an oxonium ylide intermediate, which is then intercepted to yield a product with an incorporated butoxy chain derived from THF.^[5]

General Reaction Mechanism (in CH_2Cl_2)

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References

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